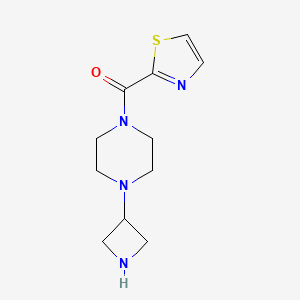

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(azetidin-3-yl)piperazin-1-yl]-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4OS/c16-11(10-13-1-6-17-10)15-4-2-14(3-5-15)9-7-12-8-9/h1,6,9,12H,2-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJMMLYFIUGLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CNC2)C(=O)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Data Table 1: Typical Reaction Pathways

| Step | Reagents/Conditions | Yield | Description |

|---|---|---|---|

| 1 | Boc-protected piperazine + 1-benzhydrylazetidin-3-yl methanesulfonate | 85% | S_N2 displacement to form intermediate |

| 2 | TFA deprotection | Nearly quantitative | Removal of Boc group to expose amine |

| 3 | Coupling with thiazole-2-carboxylic acid | High efficiency | Formation of the core amide linkage |

| 4 | Functionalization of aromatic ring (e.g., Suzuki coupling) | 32–89% | Introduction of aromatic groups for further modification |

Synthesis of Functionalized Derivatives

Further modifications involve aromatic substitution reactions, such as Suzuki cross-couplings, to introduce various aromatic groups, which are essential for tuning biological activity.

- Suzuki coupling reactions are performed with aryl boronic acids using catalysts like Pd(PPh₃) for phenyl groups or PdCl₂(dppf) for heteroaryl groups.

- Hydrolysis and fluorination steps are employed to generate derivatives suitable for radiolabeling, which are crucial for imaging studies.

Data Table 2: Key Reactions for Derivative Synthesis

| Starting Material | Reaction | Catalyst | Product | Yield |

|---|---|---|---|---|

| Methyl 4-bromo-3-methoxybenzoate | Suzuki coupling with aryl boronic acid | Pd(PPh₃) | Biaryl carboxylic acid | 32–89% |

| Ethyl 4-fluorobenzoate | Amination with hydroxyl azetidine | Basic conditions | Amino derivatives | 38–82% |

| Mesylates | Fluorination with TBAF | - | Fluorinated compounds | 23–38% |

Final Assembly and Purification

The last stage involves coupling the functionalized aromatic intermediates with the piperazin-azetidine scaffold, followed by purification steps such as chromatography to isolate the target compound with high purity.

- Amide bond formation is facilitated by coupling agents like EDC- HCl, with yields ranging from 21% to 40%, depending on the specific derivative.

- Fluorination of mesylate intermediates is a critical step for radiolabeling applications, often resulting in moderate yields due to side reactions like β-elimination.

Notes on Methodology and Optimization

- Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yields and purity.

- Protection/deprotection strategies (e.g., Boc and TFA) are employed to prevent side reactions during multi-step synthesis.

- Yield variability is common in the fluorination steps, often due to the instability of intermediates and competing elimination reactions.

Research Findings and Implications

Recent studies have demonstrated that the scaffold of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is amenable to modifications, allowing for the development of both reversible and irreversible MAGL inhibitors. The synthetic routes are adaptable for radiolabeling, which is valuable for in vivo imaging and pharmacokinetic studies.

Chemical Reactions Analysis

Types of Reactions

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The biological activities of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone have been extensively studied, revealing several promising pharmacological properties:

2.1. Anticancer Activity

Research indicates that compounds featuring the thiazole and piperazine scaffolds exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

2.2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

2.3. Neuropharmacological Effects

The compound has shown potential as a central nervous system agent, with studies indicating its efficacy as an antidepressant and anxiolytic. Its interaction with neurotransmitter systems suggests possible applications in treating mood disorders .

Applications in Drug Development

Given its diverse biological activities, this compound serves as a valuable lead compound in drug discovery:

3.1. Structure–Activity Relationship Studies

The compound's structural features facilitate extensive structure–activity relationship studies, allowing researchers to modify specific functional groups to enhance potency and selectivity against various biological targets .

3.2. Radiolabeling for Imaging

Recent advancements have explored the potential of this compound for radiolabeling using carbon isotopes for positron emission tomography (PET) imaging. This application could provide insights into the pharmacokinetics and biodistribution of the compound in vivo .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Mechanism of Action

The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs vary primarily in substituents on the azetidine or aromatic rings, influencing solubility, stability, and bioactivity. Below is a comparative analysis of key derivatives:

Table 1: Key Analogs and Their Properties

Key Observations:

- Synthetic Yields : Yields range from 7% (compound 11 ) to 40% (compound 22 ), influenced by steric hindrance and reactivity of substituents.

- Melting Points : Higher melting points (e.g., 218–219°C for 11 ) correlate with rigid aromatic systems like benzotriazole, enhancing crystalline stability.

Research Findings and Trends

- Substituent Impact : Electron-withdrawing groups (e.g., -CF₃ in 17 ) enhance MAGL binding affinity, while heteroaromatic rings (e.g., pyridine in 18 ) improve solubility.

- Irreversible vs. Reversible Inhibition : Carbamate/urea derivatives (e.g., 10 , 11 ) act as irreversible inhibitors, whereas amides (e.g., 17 , 18 ) are reversible, offering flexibility in therapeutic design .

- Thermodynamic Stability : Higher melting points in analogs with fused aromatic systems (e.g., 11 ) suggest improved shelf-life and formulation stability .

Biological Activity

The compound (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines an azetidine ring, a piperazine moiety, and a thiazole group, suggesting diverse pharmacological applications.

Structural Characteristics

The structural formula of the compound can be denoted as follows:

where the exact composition is contingent upon the specific substituents on the azetidine and piperazine rings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiazole and piperazine rings is significant, as these structures are known for their roles in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an inhibitor of monoacylglycerol lipase (MAGL) , which is involved in the endocannabinoid system. This inhibition may lead to therapeutic effects in pain management and other conditions associated with endocannabinoid dysregulation. The compound has been evaluated for both reversible and irreversible inhibition profiles:

| Compound Type | Inhibition Type | Activity |

|---|---|---|

| MAGL Inhibitors | Irreversible | High potency |

| MAGL Inhibitors | Reversible | Moderate potency |

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized various derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a promising avenue for developing anti-inflammatory drugs.

Study 2: Antitumor Activity

Another research effort focused on the antitumor potential of this compound. It was found that specific derivatives showed cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The study utilized both cell viability assays and molecular docking studies to elucidate the interaction between the compound and cancer-related targets.

Experimental Data

The following table summarizes key findings from various studies related to the biological activity of this compound:

Q & A

Q. What synthetic strategies are commonly employed to prepare (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone?

The compound can be synthesized via multi-step reactions involving:

- Azetidine-piperazine coupling : Reacting azetidine derivatives (e.g., 2,3-diazetidinone) with substituted piperazines under hydrogenation conditions .

- Thiazole ring formation : Utilizing Hantzsch thiazole synthesis by condensing α-haloketones with thioureas or thioamides, followed by functionalization of the thiazole core .

- Methanone linkage : Introducing the carbonyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, often using triethylamine as a base to stabilize intermediates .

Key considerations : Optimize reaction time, temperature, and catalyst (e.g., palladium for hydrogenation) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~160–180 ppm for carbonyl groups) to confirm connectivity of azetidine, piperazine, and thiazole moieties .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns .

- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., monoclinic crystal system with space group P21/c for analogous thiazole derivatives) .

Methodological tip : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal overlap.

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

- Contradiction analysis : Compare small-scale vs. large-scale conditions (e.g., stirring efficiency, heat distribution). For example, hydrogenation reactions may require pressurized reactors for consistent yields .

- By-product identification : Use LC-MS or GC-MS to detect impurities (e.g., incomplete reduction of intermediates or oxidation by-products) .

- Catalyst optimization : Screen alternatives to Pd/C (e.g., Raney nickel) or adjust catalyst loading to improve reproducibility .

Case study : reports a 51–53% yield for similar piperazine-thiazole hybrids, highlighting the need for iterative optimization.

Q. What computational approaches are effective for predicting bioactivity and binding mechanisms?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., histamine receptors or microbial enzymes) .

- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with biological activity .

Example : demonstrates docking poses of thiazole derivatives in enzyme active sites, guiding rational design.

Q. How should researchers resolve contradictory biological activity data across assays?

- Assay validation : Ensure consistency in cell lines (e.g., microbial strains) or enzyme sources. For antimicrobial studies, compare MIC values against standardized protocols .

- Solubility adjustments : Use DMSO or cyclodextrin complexes to enhance compound bioavailability in in vitro assays .

- Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to calibrate activity thresholds .

Data interpretation : shows thiazolidinone derivatives with variable MICs depending on substituents, emphasizing structure-activity relationships.

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Lyophilization : Freeze-dry the compound to prevent hydrolysis of the methanone group.

- Inert atmosphere : Store under argon or nitrogen to avoid oxidation of the azetidine ring .

- Stability assays : Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months) under varying temperatures (4°C vs. −20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.